molecular formula C18H15ClN4O B10982848 N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-1H-indol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-1H-indol-1-yl)acetamide

Cat. No.: B10982848
M. Wt: 338.8 g/mol
InChI Key: JDFMUYPTACJAMU-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O and its molecular weight is 338.8 g/mol. The purity is usually 95%.
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Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloro-1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of this compound is C19H17ClN4O, with a molecular weight of 352.8 g/mol. The compound features a benzimidazole moiety linked to an indole structure, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing benzimidazole and indole structures exhibit significant anticancer properties. These compounds often inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. In vitro studies have shown that derivatives of benzimidazole can induce cytotoxic effects in cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) by disrupting cell cycle progression and promoting apoptosis .

Table 1: Cytotoxicity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleHeLa10.5Topoisomerase I inhibition
This compoundMCF712.0Induction of apoptosis
3a (related derivative)A43115.5Cell cycle arrest

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzimidazole-containing acetamide derivatives. These compounds were found to mitigate oxidative stress-induced neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's . The proposed mechanism involves the reduction of reactive oxygen species (ROS) and inhibition of microglial activation.

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, this compound was administered to evaluate its effects on cognitive function and neuronal survival. Results showed a significant improvement in memory retention and a reduction in neuronal loss compared to control groups .

Anti-inflammatory Properties

Benzimidazole derivatives have also been studied for their anti-inflammatory effects. Certain compounds demonstrated the ability to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, by blocking pathways involved in inflammation . This activity suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives

CompoundInflammatory Marker Inhibition (%)IC50 (µM)
5-substituted benzimidazoleTNF-alpha (50%)20
This compoundIL-6 (40%)18

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-chloroindol-1-yl)acetamide

InChI

InChI=1S/C18H15ClN4O/c19-13-4-3-7-16-12(13)8-9-23(16)11-18(24)20-10-17-21-14-5-1-2-6-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22)

InChI Key

JDFMUYPTACJAMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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